molecular formula C12H16N4O6S B111287 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate CAS No. 1177324-62-7

4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate

Cat. No.: B111287
CAS No.: 1177324-62-7
M. Wt: 344.35 g/mol
InChI Key: JRGYSXLTHYXRTE-UHFFFAOYSA-N
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Description

This compound (CAS: 1177324-62-7) is a pyrazole derivative with the molecular formula C₁₂H₁₄N₄O₂·H₂O₄S and a molecular weight of 338.34 g/mol (excluding the sulphate counterion). Key structural features include:

  • A 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole core.
  • A 2-aminoethyl substituent at the 4-position.
  • A carboxamide group at the 1-position.
  • A sulphate counterion, enhancing solubility and stability .

The sulphate group likely improves aqueous solubility compared to neutral pyrazole analogs.

Properties

IUPAC Name

4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.H2O4S/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18;1-5(2,3)4/h1-5,15H,6-7,13H2,(H2,14,18);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGYSXLTHYXRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=O)N)CCN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of phenylhydrazine with a β-ketoamide. For example, reacting phenylhydrazine with ethyl 3-oxo-3-phenylpropanoate under acidic conditions yields the 5-oxo-3-phenylpyrazole intermediate.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid

  • Temperature : 80–100°C

  • Catalyst : HCl or H₂SO₄

  • Yield : 70–85%

StepReactantsConditionsIntermediateYield (%)
1Phenylhydrazine + β-ketoamideEthanol, HCl, reflux5-oxo-3-phenylpyrazole78

Introduction of the 2-Aminoethyl Group

The 2-aminoethyl substituent is introduced at the 4-position via nucleophilic substitution. A halogenated pyrazole intermediate (e.g., 4-chloro derivative) reacts with ethylenediamine in the presence of a base.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60–80°C

  • Base : Triethylamine

  • Yield : 65–75%

StepReactantsConditionsIntermediateYield (%)
24-Chloro-pyrazole + EthylenediamineDMF, Et₃N, 70°C4-(2-aminoethyl)pyrazole68

Carboxamide Functionalization

The carboxamide group is introduced by reacting the pyrazole carboxylic acid with ammonium chloride using a coupling agent such as thionyl chloride (SOCl₂).

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Coupling Agent : SOCl₂

  • Temperature : 0–5°C (cooling)

  • Yield : 80–90%

StepReactantsConditionsIntermediateYield (%)
3Pyrazole-COOH + NH₄ClTHF, SOCl₂, 0°CPyrazole-carboxamide85

Sulphate Salt Formation

The free base is treated with sulfuric acid to form the sulphate salt, enhancing solubility and stability.

Reaction Conditions :

  • Solvent : Water or methanol

  • Acid : H₂SO₄ (1 equiv)

  • Temperature : 25°C

  • Yield : 95–98%

StepReactantsConditionsProductYield (%)
4Free base + H₂SO₄Methanol, 25°CSulphate salt97

Optimization Strategies for Industrial Production

Catalytic Enhancements

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems.

  • Microwave Assistance : Reduces reaction time for cyclization steps by 50–70%.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures yield >99% purity.

  • Chromatography : Silica gel chromatography isolates intermediates with ≥95% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Classical CyclocondensationHigh yields, simple setupLong reaction timesModerate
Microwave-AssistedFaster, energy-efficientSpecialized equipment requiredHigh
Flow ChemistryContinuous production, consistencyHigh initial investmentIndustrial

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

The compound 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate is a pyrazole derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with various biological targets involved in pain and inflammation pathways.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. Results indicated a significant reduction in edema in animal models, suggesting its potential for treating inflammatory conditions .

Anticancer Research

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further investigation.

Case Study: Cytotoxicity Assay

In vitro assays showed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Parkinson's Disease Models

In a recent study, the compound demonstrated protective effects against neuronal cell death induced by neurotoxins in Parkinson's disease models. This suggests its potential utility in developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethyl group might facilitate binding to active sites, while the pyrazole ring could participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Key Pyrazole-Based Analogs

The table below compares the target compound with structurally related pyrazole derivatives from the evidence:

Compound Name (CAS/ID) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Notable Features
Target Compound (1177324-62-7) C₁₂H₁₄N₄O₂·H₂O₄S 4-(2-aminoethyl), 1-carboxamide, sulphate salt 338.34 High purity (≥95%), enhanced solubility
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2H-pyrazole-3-carboxylic acid (1210492-11-7) C₁₃H₁₁ClN₂O₄ 4-(2-hydroxyethyl), 3-carboxylic acid, 4-chlorophenyl 294.69 Carboxylic acid group, chloro substituent
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) C₃₃H₃₇N₃O₆S 1-(methylsulfonylphenyl), 5-naphthyl, 3-carboxamide 603.24 Bulky tert-butyl groups, sulfonyl moiety
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide C₁₀H₁₁N₃O₃S 1-benzenesulfonamide, 3-methyl 253.28 Sulfonamide group, compact structure

Functional Group Analysis

  • Aminoethyl vs. Hydroxyethyl ( vs. 5): The 2-aminoethyl group in the target compound may enhance hydrogen bonding and cationic character at physiological pH, whereas the 2-hydroxyethyl group in 1210492-11-7 offers hydrophilicity without charge .
  • Sulphate vs. Sulfonamide ( vs.
  • Carboxamide vs. Carboxylic Acid ( vs.

Biological Activity

The compound 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate is a derivative of the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S with a molecular weight of approximately 312.36 g/mol. The compound features a pyrazole ring substituted with an aminoethyl group and a phenyl moiety, contributing to its biological potential.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. These compounds demonstrate promising in vitro activity against various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds in this class have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity is often comparable to standard drugs like dexamethasone, indicating that these compounds could serve as effective anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence activity. For example:

  • Substituents on the phenyl ring : Altering substituents can enhance potency against specific targets.
  • Aminoethyl group : This moiety appears essential for maintaining biological activity across various assays.

Case Study 1: Antitumor Screening

A series of pyrazole derivatives were synthesized and screened for their antitumor activity against human cancer cell lines. The results indicated that modifications on the phenyl ring improved cytotoxicity significantly compared to non-substituted analogs.

CompoundCell LineIC50 (µM)
AMCF715
BHeLa10
CA54912

Case Study 2: Anti-inflammatory Assessment

In a study evaluating anti-inflammatory effects, the compound was tested in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in edema compared to controls.

TreatmentEdema Reduction (%)
Control0
Compound (10 mg)45
Dexamethasone (1 mg)60

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate, and how can purity be validated?

  • Methodology : The compound can be synthesized via cyclocondensation of phenylhydrazine derivatives with β-ketoesters or β-ketoamides under acidic conditions. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values). Sulfate counterion confirmation requires ion chromatography or conductometric titration .
  • Key Considerations : Optimize reaction time (typically 6–12 hours at 80–100°C) and solvent choice (e.g., ethanol or DMF) to minimize byproducts like unreacted hydrazine intermediates.

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